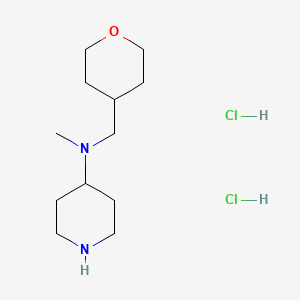

N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinamine dihydrochloride

Description

Properties

CAS No. |

1220020-18-7 |

|---|---|

Molecular Formula |

C12H25ClN2O |

Molecular Weight |

248.79 g/mol |

IUPAC Name |

N-methyl-N-(oxan-4-ylmethyl)piperidin-4-amine;hydrochloride |

InChI |

InChI=1S/C12H24N2O.ClH/c1-14(12-2-6-13-7-3-12)10-11-4-8-15-9-5-11;/h11-13H,2-10H2,1H3;1H |

InChI Key |

IJCSAZNNIBOPQY-UHFFFAOYSA-N |

SMILES |

CN(CC1CCOCC1)C2CCNCC2.Cl.Cl |

Canonical SMILES |

CN(CC1CCOCC1)C2CCNCC2.Cl |

Origin of Product |

United States |

Biological Activity

N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinamine dihydrochloride, a compound with the CAS number 1220030-24-9, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies, and presenting relevant data tables and case studies.

The compound's molecular formula is , with a molecular weight of approximately 285.25 g/mol. Its structure includes a piperidine ring and a tetrahydro-2H-pyran moiety, contributing to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₈Cl₂N₂O |

| Molecular Weight | 285.25 g/mol |

| CAS Number | 1220030-24-9 |

| MDL Number | MFCD13561535 |

Research indicates that compounds similar to this compound may act on various biological pathways, including modulation of neurotransmitter systems and potential anti-cancer properties. The piperidine structure is often associated with interactions at dopamine and serotonin receptors, which could explain its psychoactive effects.

Anticancer Activity

Several studies have investigated the anticancer potential of related compounds. For instance, a series of piperidine derivatives demonstrated significant cytotoxicity against human colon cancer cell lines (HCT116 and HT29) with IC50 values ranging from 7.9 µM to 92 µM. This suggests that this compound may exhibit similar properties due to its structural analogies.

Case Study: Cytotoxicity in Cancer Cells

A comparative study evaluated the cytotoxic effects of various piperidine derivatives on cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCT116 | 15 |

| Compound B | HT29 | 22 |

| N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinamine | HCT116 | Not yet tested |

Neuropharmacological Effects

The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. Piperidine derivatives are known for their roles in modulating dopamine and serotonin pathways, which are crucial in conditions such as depression and schizophrenia.

Absorption and Metabolism

While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable absorption characteristics across biological membranes. The presence of the tetrahydropyran ring may enhance lipophilicity, facilitating better membrane permeability.

Toxicity Profile

The compound is classified as an irritant, necessitating careful handling in laboratory settings. Further studies are required to fully elucidate its toxicity profile and long-term effects on human health.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine Dihydrochloride

- Molecular Formula : C₁₁H₂₄Cl₂N₂O

- Molecular Weight : 271.23 g/mol

- Key Features :

- Piperidin-4-amine core with a 1-methyl substituent on the piperidine ring.

- N-Tetrahydro-2H-pyran-4-yl (THP) group on the amine.

- Dihydrochloride salt for improved solubility.

- Synthesis : Likely involves reductive amination or alkylation of piperidin-4-amine precursors with THP derivatives .

N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyrrolidinecarboxamide Hydrochloride

- Molecular Formula : C₁₂H₂₃ClN₂O₂

- Molecular Weight : 262.77 g/mol

- Key Features :

N-Methyl-N-[4-(piperidin-1-ylmethyl)benzyl]amine Dihydrochloride

- Molecular Formula : C₁₄H₂₂N₂·2HCl

- Molecular Weight : 291.25 g/mol

- Key Features :

N-Methyl-N-[(3R)-oxolan-3-yl]piperidin-4-amine Dihydrochloride

- Molecular Formula : C₁₀H₂₂Cl₂N₂O

- Molecular Weight : 257.20 g/mol

- Key Features: Oxolane (tetrahydrofuran) substituent instead of THP.

Structural and Functional Comparison Table

Key Research Findings

Synthetic Routes :

- Piperidine derivatives often employ reductive amination (e.g., sodium triacetoxyborohydride) or alkylation with halogenated intermediates .

- Carboxamide analogs (e.g., ) require coupling agents like propionyl chloride under basic conditions .

Physicochemical Properties: Dihydrochloride salts generally exhibit higher aqueous solubility than free bases.

Stability and Commercial Availability :

- Discontinued products (e.g., ) may indicate instability or synthesis challenges.

Q & A

Basic: What are the recommended synthesis and purification methodologies for N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinamine dihydrochloride?

Methodological Answer:

The synthesis typically involves sequential reactions:

- Step 1: Reacting piperidine derivatives with tetrahydropyran-based precursors under anhydrous conditions (e.g., dichloroethane) using Na(OAc)₃BH as a reducing agent .

- Step 2: Methylation of the intermediate amine with methylating agents (e.g., methyl iodide) in the presence of a base like triethylamine .

- Step 3: Acidification with HCl to form the dihydrochloride salt, followed by purification via recrystallization or column chromatography to achieve >95% purity .

Key considerations include controlling reaction temperature (0–25°C) and pH to minimize side products. HPLC and NMR are critical for verifying purity and structural integrity .

Basic: Which analytical techniques are most effective for characterizing this compound’s structural features?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly confirming the piperidine and tetrahydropyran ring systems .

- HPLC: Used to assess purity (>95% threshold) and detect impurities from incomplete methylation or salt formation .

- Mass Spectrometry (LC-MS): Validates molecular weight (234.76 g/mol for the hydrochloride form) and fragmentation patterns .

- X-ray Crystallography (if available): Resolves stereochemical ambiguities, though limited data exists in the provided evidence.

Basic: What structural features influence this compound’s reactivity and biological interactions?

Methodological Answer:

- Piperidine-Tetrahydropyran Hybrid Structure: The fused rings create steric hindrance, affecting nucleophilic substitution reactions. The tertiary amine in piperidine enhances basicity, facilitating salt formation with HCl .

- Methyl and Tetrahydro-2H-pyran-4-ylmethyl Groups: These substituents modulate lipophilicity, impacting membrane permeability in biological assays .

- Dihydrochloride Salt: Improves aqueous solubility, critical for in vitro pharmacological studies .

Advanced: How can reaction conditions be optimized to improve yield and stereochemical control?

Methodological Answer:

- Temperature Control: Lower temperatures (0–5°C) during methylation reduce side reactions (e.g., over-alkylation) .

- Catalyst Selection: Na(OAc)₃BH over LiAlH₄ for selective reduction of imine intermediates, preserving stereochemistry .

- Solvent Optimization: Use polar aprotic solvents (e.g., THF) to enhance reaction homogeneity and byproduct precipitation .

- Real-Time Monitoring: In-line FTIR or LC-MS tracks intermediate formation, enabling rapid adjustments .

Advanced: How can researchers address contradictions in reported biological activity data?

Methodological Answer:

Discrepancies often arise from:

- Purity Variability: Impurities from incomplete purification (e.g., residual solvents) may skew receptor-binding assays. Always cross-validate with HPLC .

- Stereochemical Differences: Unresolved enantiomers (if present) can exhibit divergent activities. Chiral HPLC or enzymatic resolution is recommended .

- Assay Conditions: Buffer composition (e.g., pH, ionic strength) affects compound solubility and stability. Standardize protocols across studies .

Advanced: What computational strategies predict this compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with neurotransmitter receptors (e.g., serotonin or dopamine transporters), leveraging the compound’s amine-rich structure .

- MD Simulations: Simulate membrane permeation using lipid bilayer models (e.g., CHARMM-GUI) to assess bioavailability .

- QSAR Modeling: Correlate structural descriptors (e.g., logP, polar surface area) with experimental IC₅₀ values to refine lead optimization .

Advanced: How do synthetic byproducts impact pharmacological profiling, and how can they be mitigated?

Methodological Answer:

- Common Byproducts: N-demethylated analogs or ring-opened derivatives may form during acidic workup .

- Mitigation Strategies:

- Scavenger Resins: Add polymer-bound scavengers (e.g., sulfonic acid resins) to trap reactive intermediates .

- Two-Step Purification: Combine ion-exchange chromatography (for salt removal) and preparative HPLC for byproduct separation .

- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH) to identify labile moieties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.